molecular formula C11H9ClN2O2S B8385613 5-Chloro-1-(5-methyl-2-thenoylmethyl)pyrimidin-2-one

5-Chloro-1-(5-methyl-2-thenoylmethyl)pyrimidin-2-one

Cat. No. B8385613
M. Wt: 268.72 g/mol
InChI Key: SFJBIUPLBUVFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04650800

Procedure details

A mixture of 5-chloropyrimidin-2-one (522 mg) and 2-bromoacetyl-5-methylthiophene (1.30) g) in triethylamine (0.84 ml) and ethanol (25 ml) was stirred at room temperature. After 2 h. the mixture was concentrated to ca. 10 ml, diluted with ethyl acetate (100 ml), washed with water (×3) and brine, dried (MgSO4) and evaporated to a gum. The gum was triturated with diethyl ether and the resulting solid dissolved in ethanol and treated with charcoal. Evaporation of the solvent followed by recrystallisation of the residue twice from ethyl acetate gave the title pyrimidinone (205 mg) m.p. 199°-203° C., εmax (EtOH) 226.5 nm (ε8,570), 261.5 nm (ε9,280), 297 nm (ε11,630).
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[S:14][C:15]([CH3:18])=[CH:16][CH:17]=1)=[O:12].C(O)C>C(N(CC)CC)C>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[N:6]([CH2:10][C:11](=[O:12])[C:13]2[S:14][C:15]([CH3:18])=[CH:16][CH:17]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
522 mg
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C=1SC(=CC1)C
Name
Quantity
0.84 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 2 h. the mixture was concentrated to ca. 10 ml
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed with water (×3) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a gum
CUSTOM
Type
CUSTOM
Details
The gum was triturated with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid dissolved in ethanol
ADDITION
Type
ADDITION
Details
treated with charcoal
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
followed by recrystallisation of the residue twice from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(N(C1)CC(C1=CC=C(S1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.